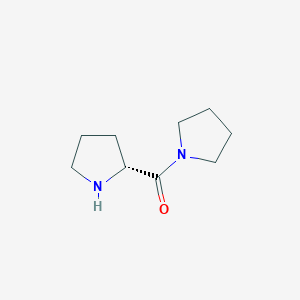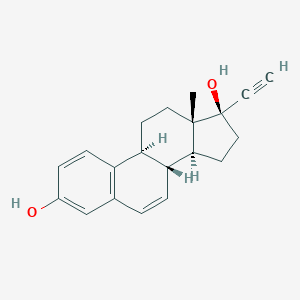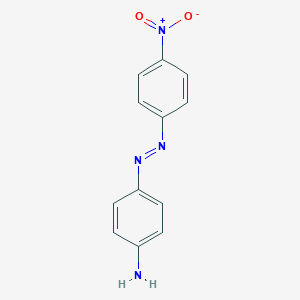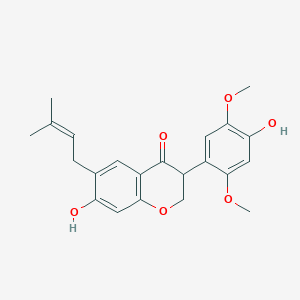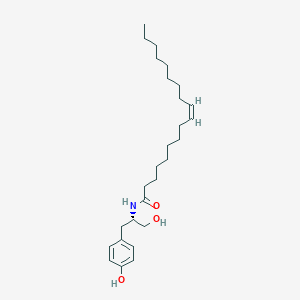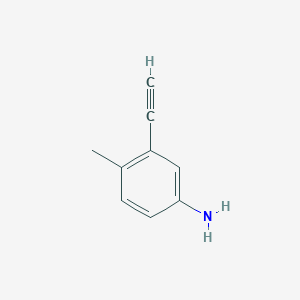
beta-D-Fructose 6-phosphate
概要
説明
Beta-D-Fructose 6-phosphate is a derivative of fructose, which has been phosphorylated at the 6-hydroxy group . It is a D-fructofuranose 6-phosphate with a beta-configuration at the anomeric position . It is functionally related to a beta-D-fructofuranose .
Synthesis Analysis
The synthesis of beta-D-Fructose 6-phosphate involves different strategies for the one-pot synthesis from readily available starting materials . One approach involves an aldol cleavage–aldol formation cascade, where glyceraldehyde 3-phosphate is generated from fructose 1,6-bisphosphate and consumed in situ for a consecutive carboligation step catalyzed by fructose 6-phosphate aldolase (FSA) .
Molecular Structure Analysis
The molecular formula of beta-D-Fructose 6-phosphate is C6H13O9P . It has a molecular weight of 260.14 g/mol . The structure includes the cyclic α- and β-furanose anomers and the acyclic keto and hydrated keto forms .
Chemical Reactions Analysis
Beta-D-Fructose 6-phosphate is involved in several reactions in the glycolysis metabolic pathway . It is produced by isomerisation of glucose 6-phosphate and is further phosphorylated to fructose-1,6-bisphosphate .
Physical And Chemical Properties Analysis
Beta-D-Fructose 6-phosphate is a solid substance . It has a boiling point of 591.6±60.0 °C at 760 mmHg . It has 9 H bond acceptors and 6 H bond donors .
科学的研究の応用
Enzymatic Activity and Metabolic Regulation
Beta-D-Fructose 6-phosphate plays a crucial role in enzymatic processes and metabolic regulation. Studies have shown its involvement in the reversible conversion between D-glucose 6-phosphate and D-fructose 6-phosphate, catalyzed by yeast phosphoglucoisomerase. This process highlights the enzyme's specificity towards the beta-anomer of D-fructose 6-phosphate both as a substrate and a product (Willem et al., 1992). Additionally, research on pyrophosphate:D-fructose-6-phosphate 1-phosphotransferase from wheat seedlings indicates the enzyme's activation by fructose 2,6-bisphosphate and its regulatory role in glucose metabolism (Yan & Tao, 1984).
Structural Analysis and Crystallography
Crystallographic studies have provided insights into the interaction and structural aspects of beta-D-Fructose 6-phosphate. The crystal structure of fructose-1,6-bisphosphatase complexed with fructose 2,6-bisphosphate, an analogue of beta-D-Fructose 6-phosphate, reveals detailed interactions at the active site, contributing to our understanding of enzymatic mechanisms involving beta-D-Fructose 6-phosphate (Ke et al., 1990).
Isomeric Specificity and Enzyme Substrate Interaction
Studies on the anomeric specificity of enzymes like rat hepatic 6-phosphofructo-2-kinase have shown a preference for the beta-anomer of D-fructose-6-phosphate, indicating the enzyme's stereo specificity and its implications in metabolic pathways (Lee, Picardt, & Pilkis, 1995).
Biosynthesis and Biotechnological Applications
Beta-D-Fructose 6-phosphate has applications in biosynthesis and biotechnology. For instance, the enzymatic preparation of high-specific-activity beta-D-[6,6'-3H]fructose-2,6-bisphosphate has been used in sensitive assays for fructose-2,6-bisphosphatase, highlighting its role in studying metabolism and potential applications in disease treatment (Myers et al., 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWGXPAPYGQALX-ARQDHWQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90889361 | |
| Record name | D-Fructose, 6-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Beta-D-Fructose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-O-phosphono-beta-D-fructofuranose | |
CAS RN |
643-13-0 | |
| Record name | D-Fructose, 6-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of β-D-Fructose 6-phosphate in liver regeneration, and how do Angelica sinensis polysaccharide (ASP) and Astragalus membranaceus polysaccharide (AMP) influence this process?
A1: β-D-Fructose 6-phosphate is a key intermediate in glycolysis, a metabolic pathway crucial for energy production in cells. Research suggests that ASP and AMP can accelerate liver regeneration after hepatectomy, partly by enhancing glycolysis. [] This enhanced glycolysis leads to increased levels of β-D-Fructose 6-phosphate and lactate, indicating increased metabolic activity supporting liver regeneration. [] This process appears to be mediated by the JAK2/STAT3/HK2 pathway, with HK2 (Hexokinase 2) playing a crucial role in regulating glycolysis and responding to ASP-AMP treatment. []
Q2: How does silibinin, a compound found in milk thistle, impact the levels of β-D-Fructose 6-phosphate in the rumen, and what are the implications for methane production?
A2: Studies show that silibinin can alter rumen fermentation, ultimately reducing methane production. [] Interestingly, silibinin supplementation leads to an upregulation of several ruminal metabolites, including β-D-Fructose 6-phosphate. [] This suggests that silibinin may be influencing carbohydrate metabolism within the rumen microbiome. While the exact mechanism behind this upregulation and its link to methane reduction requires further investigation, it highlights the potential of silibinin as a methane inhibitor. []
Q3: Can you explain the connection between β-D-Fructose 6-phosphate and bull fertility based on seminal plasma metabolomic analysis?
A3: Research indicates that β-D-Fructose 6-phosphate plays a significant role in bull fertility. Seminal plasma analysis revealed fructose as the most abundant metabolite, with higher levels observed in high-fertility bulls. [] This high concentration of fructose is converted to β-D-Fructose 6-phosphate, a crucial step in providing energy for sperm motility and function. [] This suggests that adequate levels of β-D-Fructose 6-phosphate, derived from fructose metabolism, are essential for optimal bull fertility.
Q4: How does UV-B radiation affect the levels of β-D-Fructose 6-phosphate in Porphyra haitanensis, a red algae species, and what does this tell us about its stress response?
A4: Exposure to UV-B radiation has been shown to impact the metabolism of Porphyra haitanensis. Specifically, short-term enhanced UV-B radiation leads to increased levels of sucrose, D-glucose-6-phosphate, and β-D-Fructose 6-phosphate. [] This suggests an active carbohydrate metabolism response, likely to maintain energy supply and fuel various metabolic processes that are crucial for adapting and coping with the stress induced by UV-B exposure. []
Q5: How does mitochondrial phosphoenolpyruvate carboxykinase (PCK2) interact with β-D-Fructose 6-phosphate in the context of kidney renal clear cell carcinoma (KIRC)?
A5: While the provided abstracts don't directly link PCK2 and β-D-Fructose 6-phosphate interaction in KIRC, they offer valuable insights. PCK2 is a key enzyme in gluconeogenesis, a pathway that generates glucose from non-carbohydrate sources. [] This pathway is often dysregulated in cancer, including KIRC. β-D-Fructose 6-phosphate, a key glycolytic intermediate, can be converted to glucose-6-phosphate, which can then be utilized in gluconeogenesis. It is plausible that PCK2 activity could influence the flow of metabolites, including those derived from β-D-Fructose 6-phosphate, impacting KIRC cell energy metabolism and potentially contributing to tumor progression. [] Further research is needed to elucidate the specific interaction between PCK2 and β-D-Fructose 6-phosphate in KIRC.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B124932.png)



